molecular formula C22H29FO5 B1670325 Dexamethasone CAS No. 50-02-2

Dexamethasone

Cat. No. B1670325
CAS RN: 50-02-2
M. Wt: 392.5 g/mol
InChI Key: UREBDLICKHMUKA-NNMPNGFMSA-N
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Description

Dexamethasone is a glucocorticoid that is used to treat a number of different conditions such as inflammation, severe allergies, adrenal problems, arthritis, asthma, blood or bone marrow problems, kidney problems, skin conditions, and flare-ups of multiple sclerosis . It works on the immune system to help relieve swelling, redness, itching, and allergic reactions .


Synthesis Analysis

Dexamethasone can be synthesized through various methods including carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer (RAFT) polymerization, click reactions, and 2-iminothiolane chemistry .


Molecular Structure Analysis

Dexamethasone is a corticosteroid with the molecular formula C22H29FO5 . It is structurally similar to other corticosteroids like hydrocortisone and prednisolone .


Chemical Reactions Analysis

Dexamethasone can be conjugated to polymeric carriers to develop targeted systems with controlled release. This can reduce the side effects of the drug on non-target organs .


Physical And Chemical Properties Analysis

Dexamethasone is an odorless white to off-white crystalline powder with a slightly bitter taste . It has a molecular weight of 392.5 g/mol .

Scientific Research Applications

  • Bone Formation

    • Field : Pharmaceutical Investigation
    • Application : Dexamethasone (DEX) is a well-known anti-inflammatory and immunosuppressive drug applied broadly as an osteoinductive agent in bone remodeling .
    • Methods : DEX is incorporated into drug delivery systems such as nanoparticles, microparticles, and scaffolds. These systems control the long-term release of the drug and prevent systemic side effects .
    • Results : DEX-incorporated drug delivery technologies, such as micro- and nanoparticles and scaffolds, hold great promise for the treatment of bone defects. These systems offer several advantages, including enhanced DEX stability, controlled release with appropriate concentration levels, targeted delivery to the treatment site, inhibition of cytotoxicity, and prevention of systemic side effects of DEX .
  • Treatment of Autoimmune Diseases, Allergies, Ocular Disorders, and Cancer

    • Field : Biomaterials Science & Engineering
    • Application : DEX has been widely used to treat a variety of diseases, including autoimmune diseases, allergies, ocular disorders, cancer, and, more recently, COVID-19 .
    • Methods : Various nanoparticles have been developed to selectively deliver drugs without destroying healthy cells or organs .
    • Results : There is currently much interest in developing efficient DEX-loaded nanoformulations that ameliorate adverse disease effects inhibiting advancements in scientific research .
  • Management of Vasogenic Edema and Increased Intracranial Pressure

    • Field : Oncology
    • Application : Dexamethasone is the corticosteroid most commonly used for the management of vasogenic edema and increased intracranial pressure in patients with brain tumours .
    • Methods : It is used after surgery (before embarking on radiotherapy), particularly in patients whose tumours exert significant mass effect .
    • Results : The specific outcomes of this application are not detailed in the source .
  • Prevention of Chemotherapy Side Effects

    • Field : Cancer Treatment
    • Application : DEX is frequently used to prevent side effects of chemotherapy such as nausea, vomiting and pain .
    • Methods : It is also used to increase the anti-tumor activity of the cancer chemotherapeutic agents as a chemosensitizer .
    • Results : DEX is used to inhibit tumor growth as an anti-cancer agent in some certain cancers .
  • Anti-Inflammation and Anti-Angiogenesis

    • Field : Cancer Treatment
    • Application : Dexamethasone produces effects in anti-inflammation and anti-angiogenesis by binding to the glucocorticoid receptor to regulate gene expression of some important bio-signal molecules .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific outcomes of this application are not detailed in the source .
  • Treatment of Various Disorders

    • Field : Endocrinology, Dermatology, Ophthalmology, Allergy, Gastroenterology, Rheumatology, Hematology, Oncology, Respiratory Medicine
    • Application : Dexamethasone has a significant role in different disorders related to endocrine, dermatologic, ophthalmic, allergic, gastrointestinal, rheumatic, hematologic, neoplastic, collagen, respiratory, edematous, and other conditions .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific outcomes of this application are not detailed in the source .
  • Osteoinduction in Bone Remodeling

    • Field : Biochemistry and Molecular Biology
    • Application : Dexamethasone (DEX) is a well-known anti-inflammatory and immunosuppressive drug applied broadly as an osteoinductive agent in bone remodeling .
    • Methods : The role of DEX in promoting osteoinduction has been demonstrated through its interaction with bone morphogenic proteins (BMPs), which are members of the transforming growth factor-beta (TGF-β) family that play a vital role in MSC differentiation into osteogenic cells .
    • Results : The specific outcomes of this application are not detailed in the source .
  • Treatment of Intussusception

    • Field : Medical Treatment
    • Application : Dexamethasone is used as an adjunctive medicine in the non-operative treatment of idiopathic intussusception .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific outcomes of this application are not detailed in the source .

Safety And Hazards

Dexamethasone may cause an allergic reaction in rare cases . It can cover up or worsen certain infections . It can also weaken your immune system, making it easier for you to get an infection or worsening an infection you already have or have recently had . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Despite incremental advances in the therapeutic approach to diseases like glioblastoma, there is a clear need for improved therapeutic strategies. There have been substantial efforts exploring novel approaches in areas such as immunotherapy and precision oncology .

properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
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InChI Key

UREBDLICKHMUKA-CXSFZGCWSA-N
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Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C
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Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C
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Molecular Formula

C22H29FO5
Record name DEXAMETHAZONE
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DSSTOX Substance ID

DTXSID3020384
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Molecular Weight

392.5 g/mol
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Physical Description

Dexamethazone is an odorless white to off-white crystalline powder with a slightly bitter taste. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), Crystals; sol in water; max absorption (ethanol): 238-239 nm (e= 14,000); specific optical rotation: +57 deg/D (water); mp 233-235 °C; specific optical rotation: +74 +- 4 deg at 25 °C/D (water- and alc-free basis, 10 mg/mL) /21-phosphate disodium salt of dexamethasone/, ODORLESS OR HAS SLIGHT ODOR OF ALCOHOL; WHITE, OR SLIGHTLY YELLOW, CRYSTALLINE POWDER; 1 G DISSOLVES IN ABOUT 2 ML OF WATER; INSOL IN DIOXANE; SLIGHTLY SOL IN ALC; INSOL IN ETHER & CHLOROFORM; VERY HYGROSCOPIC /DEXAMETHASONE SODIUM PHOSPHATE/, Solubility in water (25 °C): 10 mg/100 mL; sol in acetone, ethanol, chloroform, In water, 89.0 mg/L at 25 °C, 5.05e-02 g/L
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Mechanism of Action

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels., Corticosteroids diffuse across cell membranes and complex with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA, and stimulate transcription of mRNA and subsequent protein synthesis of enzymes ultimately responsible for anti-inflammatory effects of topical application of corticosteroids to the eye. In high concentrations which may be achieved after topical application, corticosteroids may exert direct membrane effects. Corticosteroids decrease cellular and fibrinous exudation and tissue infiltration, inhibit fibroblastic and collagen-forming activity, retard epithelial regeneration, diminish postinflammatory neovascularization and reduce toward normal levels the excessive permeability of inflamed capillaries. /Corticosteroids (Otic)/, Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/, Corticosteroids diffuse across cell membranes and complex with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA (chromatin), and stimulate transcription of messenger RNA (mRNA) and subsequent protein synthesis of various inhibitory enzymes responsible for the anti-inflammatory effects of topical corticosteroids. These anti-inflammatory effects include inhibition of early processes such as edema, fibrin deposition, capillary dilatation, movement of phagocttes into the area, and phagocytic activities. Later processes, such as capillary production, collagen deposition, and keloid formation also are inhibited by corticosteroids. The overall actions of topical corticosteroids are catabolic. /Corticosteroids (topical)/
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Product Name

Dexamethasone

Color/Form

Crystals from ether, WHITE TO PRACTICALLY WHITE CRYSTALLINE POWDER

CAS RN

50-02-2, 23495-06-9
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Melting Point

504 to 507 °F (NTP, 1992), 260-264, 262-264 °C, 262 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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